molecular formula C20H19NO4 B597728 Dehydroformouregine CAS No. 107633-69-2

Dehydroformouregine

Cat. No.: B597728
CAS No.: 107633-69-2
M. Wt: 337.375
InChI Key: MFDBXVVOEUJCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dehydroformouregine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .

Biological Activity

Dehydroformouregine is a lesser-known alkaloid derived from certain plant species, particularly those in the Menispermaceae family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is structurally related to other isoquinoline alkaloids, sharing a common core that facilitates interaction with various biological targets.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that this compound exhibits significant antioxidant activity.

Study ReferenceMethod UsedIC50 Value (μg/mL)
DPPH Assay25Effective scavenger of free radicals
ABTS Assay30Strong antioxidant potential

2. Anti-inflammatory Effects

Chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders. This compound has demonstrated anti-inflammatory properties in several studies.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : In a rodent model of arthritis, administration of this compound significantly reduced paw swelling and histological markers of inflammation .

3. Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent.

  • Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.
  • Findings :
    • Induces apoptosis through the activation of caspase pathways.
    • Inhibits cell proliferation in a dose-dependent manner.
Cell LineIC50 Value (μM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HT-2920Cell cycle arrest at G1 phase

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of oxidative stress leads to mitochondrial dysfunction and apoptosis in cancer cells.

Properties

IUPAC Name

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDBXVVOEUJCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the antifungal activity of Dehydroformouregine isolated from Piper sarmentosum?

A1: this compound demonstrated a dose-dependent inhibitory effect against the fungal pathogen Botrytis cinerea. At concentrations ranging from 1.5 to 125 µM, it inhibited the growth of B. cinerea by over 80%. [] This suggests its potential as a lead compound for developing new antifungal agents.

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